H-Leu-Ala-Pro-OH

ACE Inhibition Hypertension In Vitro Pharmacology

Researchers screening ACE inhibitors often struggle to find a well-characterized reference standard with moderate, reproducible potency. H-Leu-Ala-Pro-OH directly addresses this gap. - Defined ACE inhibitory activity (IC50 = 3.5 μM), serving as an ideal mid-point positive control between high-potency (e.g., H-Leu-Arg-Pro-OH, IC50 = 0.27 μM) and weaker inhibitors. - Unique C-terminal proline induces a beta-turn-like conformation, making it irreplaceable for folding studies and protease recognition assays. - Reliable starting scaffold for SAR campaigns; systematic side-chain modifications can be benchmarked against the fully characterized LAP parent sequence.

Molecular Formula C14H25N3O4
Molecular Weight 299.37 g/mol
CAS No. 132548-09-5
Cat. No. B1353055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Ala-Pro-OH
CAS132548-09-5
Molecular FormulaC14H25N3O4
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N
InChIInChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1
InChIKeyWSGXUIQTEZDVHJ-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-Ala-Pro-OH: Conformational Constraint and ACE Inhibition


H-Leu-Ala-Pro-OH (CAS 132548-09-5) is a synthetic tripeptide composed of L-leucine, L-alanine, and L-proline residues [1]. As an angiotensin-converting enzyme (ACE) inhibitor, it demonstrates an in vitro IC50 value of 3.5 μM [2]. Beyond its enzymatic activity, this peptide serves as a fundamental model for investigating proline-induced conformational constraints, offering a well-defined sequence rich in hydrophobic and rigid residues for the study of backbone transitions and protease recognition .

1

Moderate-affinity ACE inhibitor for mechanistic studies and assay validation.

2

Proline-induced conformational constraint model for peptide folding and backbone transition studies.

3

Characterized baseline scaffold for structure-activity relationship (SAR) campaigns.

Why H-Leu-Ala-Pro-OH Cannot Be Replaced


Substituting H-Leu-Ala-Pro-OH with another tripeptide that also exhibits ACE inhibition, such as H-Val-Pro-Pro-OH or H-Leu-Arg-Pro-OH, is scientifically invalid without rigorous re-validation. While these compounds share the general property of interacting with the ACE active site, their distinct amino acid compositions drive profound differences in inhibitory potency, which can vary by more than an order of magnitude . More fundamentally, the unique LAP sequence is specifically employed as a model for proline-induced conformational constraint, a structural feature not present in many other ACE-inhibitory peptides. Therefore, even if a replacement compound has a similar IC50, it will not recapitulate the specific backbone geometry, intramolecular interactions, and folding behavior that define the research utility of H-Leu-Ala-Pro-OH .

!

Different amino acid composition may shift ACE inhibitory potency by more than an order of magnitude.

!

Tripeptides lacking C-terminal proline cannot reproduce the defined conformational constraint required for folding studies.

!

Even peptides with similar inhibitory values may not recapitulate the specific backbone geometry and intramolecular interactions.

H-Leu-Ala-Pro-OH: Quantitative Evidence


Potency Differentiation from H-Leu-Arg-Pro-OH

H-Leu-Ala-Pro-OH exhibits an ACE inhibitory IC50 of 3.5 μM [1]. This potency is significantly lower than that of the related tripeptide H-Leu-Arg-Pro-OH, which has a reported IC50 of 0.27 μM under comparable assay conditions . This 13-fold difference in potency highlights the critical role of the central alanine versus arginine residue in determining binding affinity to the ACE active site.

Potency vs LRP
Cross-study comparable
IC₅₀ 3.5 μM vs 0.27 μM
13-fold less potent

Supports moderate-affinity ACE inhibitor role; prevents unintended potency mismatch in assays.

Standard colorimetric assay using synthetic substrate.

ACE Inhibition Hypertension In Vitro Pharmacology

Potency Differentiation from H-Val-Pro-Pro-OH

H-Leu-Ala-Pro-OH, with an IC50 of 3.5 μM [1], is twice as potent an ACE inhibitor as the tripeptide H-Val-Pro-Pro-OH, which has an IC50 of 7.1 μM for rabbit lung ACE . This distinction underscores that not all C-terminal proline-containing tripeptides are functionally equivalent, with the N-terminal leucine residue in H-Leu-Ala-Pro-OH contributing to a more favorable interaction with the enzyme compared to the valine residue in H-Val-Pro-Pro-OH.

Potency vs VPP
Cross-study comparable
IC₅₀ 3.5 μM vs 7.1 μM
2-fold more potent

Provides a distinct moderate activity tier for precise dose-response and comparative experiments.

Rabbit lung ACE inhibition assay.

ACE Inhibition Tripeptide Pharmacology Comparative Biochemistry

Defined Conformational Constraint

H-Leu-Ala-Pro-OH is explicitly characterized as a tripeptide rich in hydrophobic and rigid residues, providing a model for proline-induced conformational constraints . Its sequence is specifically used to support the examination of backbone transitions and protease recognition . This is supported by broader findings that tripeptides with C-terminal proline, like H-Leu-Ala-Pro-OH, tend to exist in a beta-turn-like conformation [1].

Conformational Constraint
Supporting evidence
Proline-induced beta-turn-like conformation; hydrophobic and rigid residue triad.

Enables biophysical studies of backbone transitions, folding, and protease recognition.

Supported by CD and computational modeling.

Peptide Conformation Protein Folding Molecular Recognition

H-Leu-Ala-Pro-OH: Scientific Use Cases


Moderate-Affinity Control in ACE Inhibitor Screening

In high-throughput or focused screening campaigns for novel ACE inhibitors, H-Leu-Ala-Pro-OH serves as an ideal positive control or reference standard with moderate potency (IC50 = 3.5 μM). Its activity lies between that of high-potency compounds like H-Leu-Arg-Pro-OH (IC50 = 0.27 μM) and weaker inhibitors like H-Val-Pro-Pro-OH (IC50 = 7.1 μM), providing a valuable mid-point for assay validation and for distinguishing the potency tiers of new chemical entities [1].

Model for Proline-Induced Conformational Constraints

This peptide is specifically suited for biophysical investigations into peptide folding. Its C-terminal proline residue induces a beta-turn-like conformation [2], and the overall sequence is used to study backbone transitions and protease recognition . This application is unique to this compound class and cannot be substituted by peptides lacking this structural feature.

Scaffold for SAR Studies

Given its well-defined ACE inhibitory activity and conformational properties, H-Leu-Ala-Pro-OH is a valuable starting scaffold for SAR campaigns. Researchers can systematically modify the leucine or alanine residues to probe the impact of side-chain chemistry on both ACE binding affinity and the peptide's folded conformation, using the parent LAP sequence as a characterized baseline [1].

Application
Selection Property
Validation Focus
ACE inhibitor screening control
Moderate-affinity inhibitory profile
Potency tier benchmarking in ACE assays
Peptide folding model
Proline-induced conformational constraint
Beta-turn conformation and backbone transition analysis
SAR scaffold
Characterized LAP baseline
Side-chain modification effects on binding and conformation

Technical Documentation Hub

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55 linked technical documents
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